5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether
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Overview
Description
5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether: is a synthetic flavonoid derivative. It is an intermediate in the preparation of Icaritin metabolites . The compound has a molecular formula of C26H30O9 and a molecular weight of 486.51 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions: 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether is used as an intermediate in the synthesis of other complex molecules, particularly Icaritin metabolites .
Biology and Medicine: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It is also investigated for its role in modulating various biological pathways .
Industry: In the industrial sector, the compound may be used in the development of new pharmaceuticals and nutraceuticals. Its unique chemical structure makes it a valuable starting material for the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. These interactions can lead to changes in cellular processes such as inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Kaempferol: A naturally occurring flavonoid with antioxidant and anti-inflammatory properties.
Icaritin: A metabolite of icariin with potential therapeutic applications in cancer and bone health.
Quercetin: Another flavonoid known for its antioxidant and anti-inflammatory effects.
Uniqueness: 5-O-(3-Methyl-2-butenyl) Kaempferol Tri-O-methoxymethyl Ether is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to its natural counterparts. These modifications also allow for the exploration of new biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-5-(3-methylbut-2-enoxy)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(2)10-11-31-21-12-20(33-15-29-4)13-22-23(21)24(27)26(34-16-30-5)25(35-22)18-6-8-19(9-7-18)32-14-28-3/h6-10,12-13H,11,14-16H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPUHWKGCVBQHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OCOC)OCOC)OCOC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461818 |
Source
|
Record name | AGN-PC-006FPX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-70-3 |
Source
|
Record name | 3,7-Bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-5-[(3-methyl-2-buten-1-yl)oxy]-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143724-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN-PC-006FPX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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